molecular formula C33H29N3OS B025943 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone CAS No. 104123-92-4

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone

Cat. No. B025943
CAS RN: 104123-92-4
M. Wt: 515.7 g/mol
InChI Key: DJKXBCAPYZOSNS-LGWDRCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as DTC, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it has been suggested that it acts by inhibiting specific enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects and can reduce the severity of arthritis in animal models.

Advantages and Limitations for Lab Experiments

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound has also been shown to have a high degree of stability under various conditions. However, one limitation of this compound is that it can be difficult to dissolve in some solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the study of the structure-activity relationship of this compound and its derivatives, which could lead to the development of more potent and selective compounds. Additionally, the potential applications of this compound in materials science and catalysis warrant further investigation. Finally, the use of this compound as a tool for studying specific cellular processes and pathways could lead to a better understanding of disease mechanisms and the development of new therapies.

Synthesis Methods

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone can be synthesized using different methods, including the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a catalyst. Another method involves the reaction of 2-(phenylimino)thiazolidin-4-one with dibenzylamine and cinnamaldehyde in the presence of a base. Both methods have been reported to yield this compound with high purity.

Scientific Research Applications

3-((Dibenzylamino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to possess anticancer, antimicrobial, and anti-inflammatory activities. In materials science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis. This compound has also been studied for its potential use as a corrosion inhibitor.

properties

CAS RN

104123-92-4

Molecular Formula

C33H29N3OS

Molecular Weight

515.7 g/mol

IUPAC Name

(5E)-3-[(dibenzylamino)methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C33H29N3OS/c37-32-31(23-13-20-27-14-5-1-6-15-27)38-33(34-30-21-11-4-12-22-30)36(32)26-35(24-28-16-7-2-8-17-28)25-29-18-9-3-10-19-29/h1-23H,24-26H2/b20-13+,31-23+,34-33?

InChI Key

DJKXBCAPYZOSNS-LGWDRCPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)/C(=C\C=C\C4=CC=CC=C4)/SC3=NC5=CC=CC=C5

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CN3C(=O)C(=CC=CC4=CC=CC=C4)SC3=NC5=CC=CC=C5

synonyms

4-Thiazolidinone, 5-cinnamylidene-3-((dibenzylamino)methyl)-2-(phenyli mino)-

Origin of Product

United States

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